2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole
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Overview
Description
2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with an imidazole ring substituted with dimethyl groups and a nitro group on the benzimidazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reactions:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that also contains a benzimidazole ring.
Metronidazole: An antimicrobial agent with a nitroimidazole structure.
Uniqueness
2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethyl-substituted imidazole ring and a nitro-substituted benzimidazole ring makes it a versatile compound for various applications.
Properties
CAS No. |
824395-31-5 |
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Molecular Formula |
C18H15N5O2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C18H15N5O2/c1-10-11(2)20-17(19-10)13-5-3-4-6-14(13)18-21-15-8-7-12(23(24)25)9-16(15)22-18/h3-9H,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
YSGAPCYFSTVDMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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